molecular formula C17H17ClN4 B609621 Norclozapine CAS No. 6104-71-8

Norclozapine

Katalognummer B609621
CAS-Nummer: 6104-71-8
Molekulargewicht: 312.801
InChI-Schlüssel: JNNOSTQEZICQQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Norclozapine, also known as N-Desmethylclozapine (NDMC), is a major active metabolite of the atypical antipsychotic drug clozapine . Unlike clozapine, it possesses intrinsic activity at the D2/D3 receptors and acts as a weak partial agonist at these sites, similar to aripiprazole and bifeprunox .


Synthesis Analysis

Clozapine is metabolized by CYP1A2 and CYP3A4 enzymes in the liver to form norclozapine . The process of clozapine metabolism to norclozapine is complex and involves several pharmacokinetic and genetic variables .


Molecular Structure Analysis

The molecular formula of Norclozapine is C17H17ClN4 . It has a molar mass of 312.80 g·mol−1 . The structure of Norclozapine is similar to that of clozapine, with the absence of a methyl group .


Chemical Reactions Analysis

Norclozapine is formed in the body after administration of clozapine . It has been found that plasma clozapine and norclozapine levels demonstrated opposing, independent associations with absolute neutrophil count .

Wissenschaftliche Forschungsanwendungen

Treatment of Schizophrenia

  • Scientific Field : Psychiatry and Pharmacotherapy
  • Application Summary : Norclozapine is a metabolite of clozapine, a drug used for the treatment of treatment-refractory schizophrenia . This condition affects at least 30% of all patients with schizophrenia .
  • Methods of Application : Therapeutic drug monitoring (TDM) is used to ensure the optimal therapeutic efficacy of clozapine while minimizing adverse effects . The unique pharmacology of clozapine and the inter- and intraindividual variations in its pharmacokinetics make it a difficult agent with which to use TDM .
  • Results or Outcomes : The consensus is that 350 ng/mL is the lower threshold of therapeutic efficacy to define an adequate trial of clozapine . TDM of clozapine can be useful in several circumstances, such as when a clozapine-induced central nervous system toxicity is suspected, a medication that can inhibit or induce the metabolism of clozapine is being added or withdrawn, a change in smoking status has occurred, concerns for medication nonadherence are present, or decompensation while on a previously effective clozapine dosage is observed .

Neuroprotection and Neurotrophism

  • Scientific Field : Neurology
  • Application Summary : There is a growing field of research stressing a possible broader beneficial effect of Clozapine in promoting neuroprotection and neurotrophism .

Manipulation of Clozapine:Norclozapine Ratio

  • Scientific Field : Pharmacology
  • Application Summary : It is theorized that the manipulation of the clozapine:norclozapine ratio through targeted CYP enzyme inhibition may alter the subset of receptors affected .
  • Results or Outcomes : Norclozapine has been shown to have higher antagonist activity at 5HT 1c, 5-HT 2C, and D 1,2 receptors than the parent compound with additional activity as an M 1-muscarinic partial .

Correlation with Adverse Drug Reactions

  • Scientific Field : Pharmacology
  • Application Summary : There is a significant correlation between clozapine levels and certain adverse drug reactions (ADRs), such as heart rate and triglycerides . Similarly, norclozapine levels are significantly correlated with lipids, total cholesterol, and weight gain .

Safety And Hazards

Clozapine, the parent drug of Norclozapine, is known to have several adverse outcomes including neutropenia and agranulocytosis . Norclozapine itself has been associated with metabolic side effects . It’s important to monitor the white blood count during clozapine therapy .

Zukünftige Richtungen

Future studies are required to distinguish the potential cognitive benefits of Norclozapine from the worsening metabolic effects, with the possibility of moving to exploration of adjunctive treatments that may alter the ratio and consequently improve clozapine’s clinical utility .

Eigenschaften

IUPAC Name

3-chloro-6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4/c18-12-5-6-15-16(11-12)21-17(22-9-7-19-8-10-22)13-3-1-2-4-14(13)20-15/h1-6,11,19-20H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNOSTQEZICQQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042616
Record name N-Desmethylclozapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

ACP-104 combines M1 muscarinic agonism, 5-HT2A inverse agonism, and D2 and D3 dopamine partial agonism in a single compound. ACP-104 uniquely stimulates brain cells known as M1 muscarinic receptors that play an important role in cognition. ACP-104 is a partial-agonist that causes weak activation of dopamine D2 and D3 receptors. These partial agonist properties of ACP-104 may lead to less motoric side effects than seen with most other antipsychotic drugs.
Record name Norclozapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05766
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Norclozapine

CAS RN

6104-71-8
Record name N-Desmethylclozapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6104-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norclozapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006104718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norclozapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05766
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-Desmethylclozapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clozapine, normethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORCLOZAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I9001LWY8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2,930
Citations
E Spina, A Avenoso, G Facciolà, MG Scordo… - …, 2000 - Springer
… weakly active metabolite norclozapine and clinical response … centrations of clozapine and norclozapine were measured at … , P<0.01), whereas plasma norclozapine levels did not differ …
Number of citations: 207 link.springer.com
KA Costa-Dookhan, SM Agarwal… - Expert opinion on …, 2020 - Taylor & Francis
… However, the relation of the clozapine to norclozapine ratio (CLZ:NDMC; optimally defined … in the development of clozapine and norclozapine side effects must be included in trials …
Number of citations: 37 www.tandfonline.com
JC Ellison, RL Dufresne - Mental Health Clinician, 2015 - meridian.allenpress.com
… It is theorized that the manipulation of the clozapine:norclozapine ratio through targeted CYP enzyme inhibition may alter the subset of receptors affected. Norclozapine has been shown …
Number of citations: 28 meridian.allenpress.com
L Couchman, PE Morgan, EP Spencer… - Therapeutic drug …, 2010 - journals.lww.com
… As far as we are aware no studies have looked at plasma norclozapine alone in … of norclozapine, for example, and its possible role in vivo. It has even been suggested that …
Number of citations: 181 journals.lww.com
MSA Tan, F Honarparvar, JR Falconer, HS Parekh… - …, 2021 - Springer
… This systematic review aims to investigate the association of clozapine and norclozapine … on steady-state trough clozapine or norclozapine levels and reported on clozapine-associated …
Number of citations: 31 link.springer.com
L Palego, L Biondi, G Giannaccini, N Sarno… - Progress in Neuro …, 2002 - Elsevier
… as well as their sum and ratio (norclozapine/clozapine), were … parameters, except with the norclozapine/clozapine ratio, in … higher norclozapine and clozapine plus norclozapine levels (P…
Number of citations: 69 www.sciencedirect.com
NT Jessurun, HJ Derijks, RJ van Marum… - British Journal of …, 2022 - Wiley Online Library
… ) to norclozapine, a metabolite with more 5-HT 2c -receptor and less H 1 blocking capacity. We hypothesized that norclozapine serum … Norclozapine concentrations correlated with waist …
Number of citations: 8 bpspubs.onlinelibrary.wiley.com
L Li, D Shang, W Li, W Guo, X Wang, Y Ren… - Acta pharmacologica …, 2012 - nature.com
… and norclozapine. The population-predicted clearance of clozapine and norclozapine in … The population-predicted volumes of distribution for clozapine and norclozapine were 526 …
Number of citations: 33 www.nature.com
RJ Flanagan, S Hunter, SJ Obee… - Journal of Clinical …, 2022 - journals.lww.com
Background Guidance on clozapine dosing in treatment refractory schizophrenia is based largely on data from young adult male White patients. Aim This study aimed to audit the …
Number of citations: 9 journals.lww.com
SA Volpicelli, F Centorrino, PR Puopolo… - Clinical …, 1993 - academic.oup.com
We report a new assay to measure the serum concentrations of the atypical antipsychotic drug clozapine and two major metabolites, norclozapine and clozapine-N-oxide. The analytes …
Number of citations: 102 academic.oup.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.